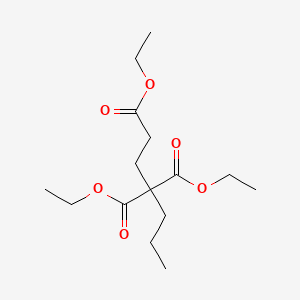

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Descripción general

Descripción

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is an organic compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . It is a colorless liquid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is primarily used as a reagent and intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be synthesized through various synthetic routes. One common method involves the esterification of 2-propylglutaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions allows for large-scale production while maintaining high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate has been investigated for its potential therapeutic properties. Its structure allows it to act as a precursor for various bioactive compounds.

1.1 Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that compounds synthesized from this ester exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study demonstrated that a specific derivative of this compound showed significant activity against MCF-7 breast cancer cells, with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules.

2.1 Synthesis of Heterocycles

The compound can be used in the synthesis of various heterocyclic compounds through reactions such as cyclization and condensation. Its ethoxycarbonyl group facilitates nucleophilic attack, leading to diverse synthetic pathways.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Pyrrolidine derivatives | 85 | |

| Condensation | Benzofuran derivatives | 78 | |

| Alkylation | Alkylated derivatives | 90 |

Material Science

In material science, this compound is explored for its properties as a plasticizer and stabilizer in polymer formulations.

3.1 Polymer Applications

The compound enhances the flexibility and processability of polymers when incorporated into their matrices. Its use as a plasticizer is particularly noted in polyvinyl chloride (PVC) formulations.

Case Study:

Research indicated that incorporating this compound into PVC improved thermal stability and reduced brittleness compared to standard formulations without it .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly as an agrochemical intermediate.

4.1 Pesticide Development

The compound can be utilized in the synthesis of novel pesticides, where its structure aids in enhancing bioactivity against pests while minimizing toxicity to non-target organisms.

Data Table: Pesticidal Activity of Synthesized Compounds from this compound

Mecanismo De Acción

The mechanism of action of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s reactivity with nucleophiles and oxidizing agents also plays a crucial role in its chemical behavior .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-methyl-2-(ethoxycarbonyl)glutarate

- Diethyl 2-ethyl-2-(ethoxycarbonyl)glutarate

- Diethyl 2-butyl-2-(ethoxycarbonyl)glutarate

Uniqueness

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of the propyl group influences its solubility, boiling point, and reactivity in various chemical reactions .

Actividad Biológica

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (DEPEG) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

DEPEG is characterized by its unique structure, which includes an ethoxycarbonyl group and a propyl chain attached to a glutarate backbone. The molecular formula is , and it exhibits properties conducive to various biological interactions.

The biological activity of DEPEG can be attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : DEPEG has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may act on glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, which is crucial for cell proliferation.

- Modulation of Receptor Activity : Preliminary studies suggest that DEPEG may modulate receptor activity, particularly in the context of neurotransmitter systems. Its structural analogs have been studied for their effects on NMDA receptors, which are implicated in neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of DEPEG on various cancer cell lines. The compound was tested against:

- Chinese Hamster Ovary (CHO) Cells : DEPEG exhibited selective inhibition of FR-expressing CHO cells, indicating a potential for targeted cancer therapy.

- Tumor Cell Lines : It was found to inhibit the growth of KB tumor cells with an IC50 value indicating significant potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| KB Tumor Cells | 15 | High |

| CHO Cells (FR+) | 10 | Moderate |

| CHO Cells (FR-) | >100 | Low |

In Vivo Studies

Research involving animal models has further elucidated the pharmacokinetics and therapeutic potential of DEPEG. Case studies indicate:

- Anti-tumor Efficacy : In mouse models, DEPEG demonstrated significant tumor reduction when administered at specific dosages.

- Safety Profile : Toxicological assessments revealed a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Case Studies

-

Case Study on Tumor Reduction :

A study involving xenograft models showed that DEPEG significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells. -

Neurological Impact Assessment :

Another study explored the effects of DEPEG on NMDA receptor modulation in rodent models. Results indicated potential neuroprotective effects, suggesting applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

triethyl hexane-1,3,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVXPLMKKPKWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652553 | |

| Record name | Triethyl hexane-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-70-5 | |

| Record name | Triethyl hexane-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.